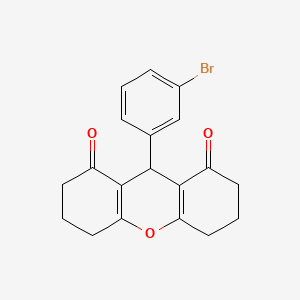
N,N'-1,2-phenylenebis(2-methoxybenzamide)
Overview
Description
N,N'-1,2-phenylenebis(2-methoxybenzamide), also known as bisbenzamide, is a chemical compound that has been extensively studied for its applications in scientific research. This compound is widely used as a fluorescent dye for DNA staining and has also been shown to have potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of N,N'-1,2-phenylenebis(2-methoxybenzamide) involves binding to the minor groove of DNA. This binding disrupts the normal DNA structure and inhibits DNA replication, leading to cell death. Additionally, N,N'-1,2-phenylenebis(2-methoxybenzamide) has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N,N'-1,2-phenylenebis(2-methoxybenzamide) has been shown to have minimal toxicity and is well-tolerated in vivo. Studies have shown that this compound does not affect cell viability or induce DNA damage at concentrations commonly used in research. However, it is important to note that high concentrations of N,N'-1,2-phenylenebis(2-methoxybenzamide) can interfere with DNA replication and cause cytotoxicity.
Advantages and Limitations for Lab Experiments
The advantages of using N,N'-1,2-phenylenebis(2-methoxybenzamide) in lab experiments include its high sensitivity and specificity for DNA staining, its low toxicity, and its ability to be used in a variety of applications such as gel electrophoresis and microscopy. However, the limitations of N,N'-1,2-phenylenebis(2-methoxybenzamide) include its inability to distinguish between live and dead cells, its potential interference with DNA replication at high concentrations, and its limited ability to penetrate cell membranes.
Future Directions
There are several future directions for the use of N,N'-1,2-phenylenebis(2-methoxybenzamide) in scientific research. One potential direction is the development of new fluorescent dyes based on N,N'-1,2-phenylenebis(2-methoxybenzamide) that have improved properties such as increased sensitivity and specificity for DNA staining. Another direction is the investigation of the therapeutic potential of N,N'-1,2-phenylenebis(2-methoxybenzamide) in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of N,N'-1,2-phenylenebis(2-methoxybenzamide) and its potential effects on other cellular processes.
Scientific Research Applications
N,N'-1,2-phenylenebis(2-methoxybenzamide) is widely used as a fluorescent dye for DNA staining in scientific research. This compound binds to the minor groove of DNA and emits a blue fluorescence when excited with ultraviolet light. This property makes it a useful tool for visualizing DNA in gel electrophoresis and microscopy. Additionally, N,N'-1,2-phenylenebis(2-methoxybenzamide) has been shown to have potential therapeutic applications in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting DNA replication.
properties
IUPAC Name |
2-methoxy-N-[2-[(2-methoxybenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-13-7-3-9-15(19)21(25)23-17-11-5-6-12-18(17)24-22(26)16-10-4-8-14-20(16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXZWHPUDAPMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3555938.png)
![4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine](/img/structure/B3555944.png)
![1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3555952.png)
![N-(2-furylmethyl)-2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3555956.png)
![3-allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3555960.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-methyl-3-quinolinecarboxamide](/img/structure/B3555985.png)
![2-phenyl-3-[4-(1-pyrrolidinylcarbonyl)phenyl]quinoxaline](/img/structure/B3555997.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3556003.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B3556011.png)

![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3556022.png)
![5-bromo-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3556029.png)
![5-chloro-3-methyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3556045.png)